molecular formula C7H11ClO4 B8719113 2-Acetoxy-5-chloropentanoic acid

2-Acetoxy-5-chloropentanoic acid

Cat. No. B8719113
M. Wt: 194.61 g/mol
InChI Key: RGNBMKMIJVXJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06310243B1

Procedure details

Benzyl 2-acetoxy-5-chloropentanoate (52.6 g, 0.19 mol) was dissolved in ethyl acetate (350 ml) and acetic acid (25 ml) and hydrogenated at 10 psi in a Parr apparatus in the presence of a Pd/C catalyst (5%, 2.5 g). After completion, the catalyst was filtered off and the volatiles were evaporated. The residue was dried in vacuo (1 mm Hg, 100° C.), and 35 g (98%) of the crude product was isolated and used without further purification.
Name
Benzyl 2-acetoxy-5-chloropentanoate
Quantity
52.6 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]([CH2:16][CH2:17][CH2:18][Cl:19])[C:6]([O:8]CC1C=CC=CC=1)=[O:7])(=[O:3])[CH3:2].C(O)(=O)C>C(OCC)(=O)C.[Pd]>[C:1]([O:4][CH:5]([CH2:16][CH2:17][CH2:18][Cl:19])[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2]

Inputs

Step One
Name
Benzyl 2-acetoxy-5-chloropentanoate
Quantity
52.6 g
Type
reactant
Smiles
C(C)(=O)OC(C(=O)OCC1=CC=CC=C1)CCCCl
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After completion, the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
The residue was dried in vacuo (1 mm Hg, 100° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)O)CCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.